molecular formula C7H6N2 B1294559 2-Pyridylacetonitrile CAS No. 2739-97-1

2-Pyridylacetonitrile

Cat. No. B1294559
CAS RN: 2739-97-1
M. Wt: 118.14 g/mol
InChI Key: UKVQBONVSSLJBB-UHFFFAOYSA-N
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Description

2-Pyridylacetonitrile, also known as 2-Pyridineacetonitrile, is a chemical compound with the molecular formula C7H6N2 and a molecular weight of 118.14 . It is used as a pharmaceutical intermediate and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

2-Pyridylacetonitrile can be synthesized through a multi-step reaction with 4 steps . The reaction involves water, neat (no solvent), perchloric acid, and alkali hydroxide . It undergoes coupling with aromatic diazonium salts to yield arylhydrazones . It also undergoes condensation with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones .


Molecular Structure Analysis

The molecular structure of 2-Pyridylacetonitrile can be represented as N#CCc1ccccn1 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Pyridylacetonitrile undergoes coupling with aromatic diazonium salts to yield arylhydrazones . It also undergoes condensation with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones .


Physical And Chemical Properties Analysis

2-Pyridylacetonitrile has a density of 1.1±0.1 g/cm3 . Its boiling point is 232.1±15.0 °C at 760 mmHg . The vapor pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.9±3.0 kJ/mol . The flash point is 93.9±0.0 °C . The index of refraction is 1.533 . The molar refractivity is 33.8±0.3 cm3 . The polar surface area is 37 Å2 . The polarizability is 13.4±0.5 10-24 cm3 . The surface tension is 47.9±3.0 dyne/cm . The molar volume is 108.9±3.0 cm3 .

Scientific Research Applications

Precursor to Functionally Substituted Pyridines

2-Pyridylacetonitrile is used as a precursor to functionally substituted pyridines . It couples with aromatic diazonium salts to yield arylhydrazones . This reactivity has been utilized for the synthesis of a variety of functionally substituted azoles .

Synthesis of 1,2,3-Triazolylpyridines

Compounds derived from 2-Pyridylacetonitrile reacted with hydroxylamine in refluxing DMF to yield interesting 1,2,3-triazolylpyridines . This showcases the compound’s potential in the synthesis of complex organic structures.

Synthesis of Pyrazolylpyridine

2-Pyridylacetonitrile can condense with dimethylformamide dimethyl acetal to yield enaminonitrile, which can be converted into pyrazolylpyridine . This is another example of its utility in the creation of heterocyclic compounds.

Palladium-Catalyzed Direct Deprotonative Arylation

2-Pyridylacetonitrile can undergo palladium-catalyzed direct deprotonative arylation, leading to the facile synthesis of alpha-aryl-2-pyridylacetonitrile . This process is important in the development of new drugs and carrier materials .

Synthesis of Arylhydrazones

2-Pyridylacetonitrile undergoes coupling with aromatic diazonium salts to yield arylhydrazones . This reaction is a key step in the synthesis of various organic compounds.

Synthesis of 1-Cyano-3-Substituted 2-Hydroxyquinolizin-4-Ones

2-Pyridylacetonitrile also undergoes condensation with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . This reaction is used in the synthesis of complex organic structures.

Safety and Hazards

2-Pyridylacetonitrile is considered hazardous . It is toxic if swallowed (H301), fatal in contact with skin (H310), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical help immediately if swallowed or in contact with skin .

Mechanism of Action

Target of Action

2-Pyridylacetonitrile, a chemical compound with the formula C7H6N2 , is primarily used in organic synthesis . The primary targets of 2-Pyridylacetonitrile are aromatic diazonium salts and active malonic esters . These compounds play a crucial role in various chemical reactions, serving as the foundation for the synthesis of a variety of functionally substituted azoles .

Mode of Action

2-Pyridylacetonitrile interacts with its targets through a series of chemical reactions. It undergoes coupling with aromatic diazonium salts to yield arylhydrazones . Additionally, it undergoes condensation with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . These reactions result in the formation of new compounds with diverse chemical structures.

Biochemical Pathways

The biochemical pathways affected by 2-Pyridylacetonitrile involve the synthesis of functionally substituted azoles and azines . These pathways are crucial in organic synthesis, leading to the production of a variety of chemical compounds. The downstream effects of these pathways include the generation of arylhydrazones and 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones .

Result of Action

The molecular and cellular effects of 2-Pyridylacetonitrile’s action primarily involve the formation of new compounds through chemical reactions. For instance, it can yield arylhydrazones when coupled with aromatic diazonium salts . It can also yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones when it undergoes condensation with active malonic esters .

Action Environment

The action, efficacy, and stability of 2-Pyridylacetonitrile are influenced by various environmental factors. These include the chemical environment, the presence of other compounds, and the conditions under which the reactions take place. For example, the coupling of 2-Pyridylacetonitrile with aromatic diazonium salts and its condensation with active malonic esters occur under specific conditions . Changes in these conditions could potentially affect the compound’s action and efficacy.

properties

IUPAC Name

2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVQBONVSSLJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181816
Record name Pyridine-2-acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2739-97-1
Record name 2-Pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2739-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyridine-2-acetonitrile
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Record name Pyridine-2-acetonitrile
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Record name Pyridine-2-acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic applications of 2-pyridylacetonitrile?

A1: 2-Pyridylacetonitrile serves as a crucial precursor in synthesizing diverse nitrogen-containing heterocycles. Its reactivity stems from the presence of both the nucleophilic methylene group, adjacent to the nitrile, and the pyridine ring's inherent ability to participate in various reactions. For instance, it readily reacts with aromatic diazonium salts to yield arylhydrazones, which can be further transformed into 1,2,3-triazolylpyridines. [] It is also widely employed in synthesizing indolizines, quinolizines, and pyrazolo[5,1-c][1,2,4]triazines through various multi-step synthetic routes. [, , , , , , ]

Q2: Can you elaborate on the reaction of 2-pyridylacetonitrile with aromatic diazonium salts?

A2: 2-Pyridylacetonitrile reacts with aromatic diazonium salts to form arylhydrazones. Interestingly, these arylhydrazones preferentially exist in the syn-form rather than the anti-form. [] This preference for the syn-configuration influences subsequent reactions and contributes to the specific regiochemical outcomes observed in the synthesis of triazolylpyridines.

Q3: How does 2-pyridylacetonitrile contribute to the synthesis of indolizines?

A3: A domino protocol utilizing 2-pyridylacetonitrile, aldehydes, and isocyanides, promoted by 1-butyl-3-methylimidazolium chloride ([bmim]Cl) under solvent-free conditions, provides a facile route to 3-alkylamino-2-alkyl/arylindolizine-1-carbonitriles. This method boasts high atom economy, selectivity, and good to excellent yields. []

Q4: Are there any notable reactions of 2-pyridylacetonitrile with ketones?

A4: Copper(I)-promoted cycloaddition reactions between 2-pyridylacetonitrile and ketones like acetone, pentan-2-one, and pentan-3-one have been reported. These reactions provide valuable insights into the cycloaddition behavior of 2-pyridylacetonitrile with ketones and offer a route to structurally diverse nitrogen heterocycles. []

Q5: What is the significance of using sulfonyl ketene dithioacetals in reactions with 2-pyridylacetonitrile?

A5: The reaction of 2-pyridylacetonitrile with sulfonyl ketene dithioacetals offers a unique pathway for synthesizing 4H-quinolizine derivatives. A noteworthy aspect of this reaction is the spontaneous replacement of the methylsulfanyl group with a proton during the quinolizine ring formation, occurring under mild conditions without requiring metallic reagents. []

Q6: Can 2-pyridylacetonitrile be used to synthesize 4-azaindole?

A6: While not directly involved in the final structure, 2-pyridylacetonitrile serves as a key starting material in a multistep synthesis of 4-azaindole. The process involves the conversion of 2-pyridylacetonitrile to 2-chloro-3-nitropyridine, followed by a crucial decarboxylation step to obtain 3-nitro-2-pyridylacetonitrile, which ultimately leads to 4-azaindole. []

Q7: Has the coordination chemistry of 2-pyridylacetonitrile been explored?

A7: Yes, studies investigating the coordination behavior of 2-pyridylacetonitrile with rhodium-N-heterocyclic carbene complexes have been conducted. These studies revealed that 2-pyridylacetonitrile exhibits coordination preference depending on the other ligands present in the complex, highlighting its versatile coordination chemistry. []

Q8: What spectroscopic techniques are commonly employed to characterize 2-pyridylacetonitrile and its derivatives?

A8: Characterization of 2-pyridylacetonitrile and its diverse derivatives relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide crucial information about the structure, bonding, and functional groups present in the synthesized compounds. [, ]

Q9: Have there been any studies on the photochemical reactivity of 2-pyridylacetonitrile?

A9: Yes, investigations into the photoisomerization of 2-pyridylacetonitrile to anthranilonitrile have been reported. [] This research area delves into the compound's behavior and potential transformations upon light irradiation.

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